molecular formula C12H17NO2 B13356252 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol

5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol

Cat. No.: B13356252
M. Wt: 207.27 g/mol
InChI Key: DARNGYQPAGRELS-GHMZBOCLSA-N
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Description

5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol is a chiral organic compound featuring a phenolic core substituted with a methyl group and a (1R,2R)-2-hydroxycyclopentylamino side chain. This specific stereochemistry is critical for its potential biological activity and interaction with chiral biomolecules. The compound's structure suggests significant research value in medicinal chemistry and pharmacology, particularly as a building block for the synthesis of more complex molecules or as a ligand in asymmetric catalysis. Phenolic compounds with amino-alcohol substituents are often investigated for their diverse biological activities, which can include anti-inflammatory and antimicrobial properties . The presence of both phenolic and aliphatic hydroxyl groups, along with a secondary amine, makes it a versatile candidate for further chemical derivatization. Researchers may employ advanced analytical techniques like mass spectrometry to characterize this compound. Ionization methods such as electrospray ionization (ESI) are particularly suitable for confirming the molecular weight and structure of such molecules . This product is intended for laboratory research purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylphenol

InChI

InChI=1S/C12H17NO2/c1-8-5-6-9(7-12(8)15)13-10-3-2-4-11(10)14/h5-7,10-11,13-15H,2-4H2,1H3/t10-,11-/m1/s1

InChI Key

DARNGYQPAGRELS-GHMZBOCLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N[C@@H]2CCC[C@H]2O)O

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCC2O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol typically involves multiple steps, starting with the preparation of the cyclopentyl ring and its subsequent functionalization. One common method involves the use of (1R,2R)-2-hydroxycyclopentanone as a starting material, which undergoes a series of reactions including amination and hydroxylation to introduce the amino and hydroxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the desired transformations. For example, the use of specific catalysts can enhance the stereoselectivity of the reactions, ensuring the correct configuration of the final product .

Chemical Reactions Analysis

1.1. Amination and Cyclization

  • Starting Materials : 4-Amino-3-methylphenol undergoes amination with cyclopentyl derivatives.

  • Reaction Conditions : Polar solvents enhance reaction kinetics during aminomethylation.

  • Key Steps :

    • Formation of intermediate amides or imines.

    • Cyclization to form the cyclopentyl ring.

    • Introduction of the hydroxyl group via stereoselective epoxidation or reduction .

Table 1: Synthesis Steps and Reagents

StepReagents/ConditionsOutcome
1Cyclopentane derivatives, aminating agentsFormation of cyclopentylamine intermediates
2Polar solvents (e.g., THF), aminomethylationAmino group incorporation
3Boron trifluoride etherate, sodium borohydrideStereoselective cyclization and hydroxyl group installation

Reactivity and Functional Groups

The compound exhibits reactivity driven by its amino (-NH2) and hydroxyl (-OH) groups, enabling:

  • Hydrogen bonding : Critical for intermolecular interactions and solubility.

  • Nucleophilic/Electrophilic Attacks : The phenol group (-OH) may participate in substitution or condensation reactions.

2.1. Mechanistic Insights

  • Amino Group Reactivity : Susceptible to acylation or alkylation.

  • Hydroxyl Group Reactivity : Potential for esterification or oxidation.

  • Stereoselectivity : The (1R,2R) configuration influences reaction pathways, favoring specific conformations .

Scientific Research Applications

5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol with structurally or functionally related compounds:

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Reference
This compound C₁₃H₁₈N₂O₂ (1R,2R)-cyclopentyl diol, 2-methylphenol Adenosine receptor modulation, anti-HIV activity
5-[(2-Hydroxyethyl)amino]-2-methylphenol C₉H₁₃NO₂ Hydroxyethylamino substituent (simpler side chain) Oxidative hair dye (cosmetic use, 3% max concentration)
2-Amino-5-methylphenol C₇H₉NO No cyclopentyl group; primary amine on phenol Cosmetic dye (Oxygelb), limited pharmacological use
5-(5-((trans)-2-((4-Aminocyclohexyl)amino)cyclopropyl)pyridin-2-yl)-2-methylphenol C₂₂H₂₇N₅O Cyclohexylamino-cyclopropylpyridine hybrid Kinase inhibition (hypothetical, based on structure)
GS-9667 C₂₂H₂₆F₃N₇O₃ Contains fluorophenylthio and tetrahydrofuran groups Adenosine A₂A receptor antagonist (IC₅₀ < 10 nM)
Compound 4 (Anti-HIV Integrase Inhibitor) C₂₈H₂₆F₃N₂O₅ Difluorobenzyl and fluorobenzyl substituents HIV-1 integrase inhibition (EC₅₀ = 0.8 μM)

Key Findings:

Substituent Complexity and Activity: The (1R,2R)-hydroxycyclopentyl group in the target compound enhances receptor binding compared to simpler analogs like 5-[(2-hydroxyethyl)amino]-2-methylphenol. This is evident in GS-9667, where the cyclopentylamino group contributes to nanomolar affinity for adenosine receptors . In contrast, 2-amino-5-methylphenol lacks stereochemical complexity, limiting its use to non-pharmacological applications like hair dyes .

Stereochemical Sensitivity: The anti-HIV activity of Compound 4 (incorporating (1R,2R)-2-hydroxycyclopentylamino) is enantiomer-dependent. The (1R,2R) configuration achieves an EC₅₀ of 0.8 μM, whereas non-chiral analogs show reduced potency .

Bulk and Solubility Trade-offs: GS-9667 and RPR749 incorporate bulky fluorinated groups, improving target specificity but reducing aqueous solubility. The target compound’s balance of a hydrophilic cyclopentyl diol and hydrophobic methylphenol may optimize membrane permeability .

Diverse Applications: While this compound is primarily used in adenosine receptor ligands, its structural analogs like sulfoximine derivatives (e.g., Compound A in ) are explored in oncology, demonstrating scaffold versatility .

Biological Activity

5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, toxicity profiles, and relevant case studies.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : [Not provided in the search results]

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals, potentially contributing to its therapeutic effects against oxidative stress-related diseases.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Studies have shown that similar phenolic compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Compounds with similar structures have been reported to protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases.

Acute Toxicity Studies

Acute toxicity studies are crucial for understanding the safety profile of any new compound. For instance, the acute oral toxicity of related compounds has been tested in rodent models, showing no significant mortality at doses up to 2000 mg/kg body weight. Observations included mild respiratory distress but no long-term adverse effects.

Study Parameter Result
Dosage2000 mg/kg bw
MortalityNone
Observed EffectsNoisy breathing, swollen abdomen
Maximum non-lethal dose > 2000 mg/kg

Study on Similar Compounds

A study on 2-Methyl-5-hydroxyethylaminophenol showed that it did not induce gene mutations in Salmonella typhimurium, indicating a favorable safety profile for phenolic compounds under investigation. This suggests that this compound may similarly exhibit low mutagenic potential.

Dermal Absorption Studies

Research on dermal absorption of related compounds indicated that only a small percentage penetrated the skin barrier, with most being removed during washing procedures. This highlights the importance of formulation in determining the bioavailability and efficacy of topical applications.

Condition Amount Absorbed (µg/cm²)
Use Condition1.11 ± 0.62
Oxidative1.18 ± 0.34
Non-Oxidative2.38 ± 1.68

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol, and how can its stereochemistry be controlled?

  • Methodological Answer : The compound can be synthesized via condensation of a cyclopentanol-derived amine (e.g., (1R,2R)-2-aminocyclopentanol hydrochloride ) with a substituted phenol precursor, followed by reduction (e.g., NaBH₄ in THF/ethanol ). Stereochemical control is achieved using enantiopure starting materials and confirmed via X-ray crystallography or NMR. For example, intramolecular hydrogen bonds (O-H⋯N) stabilize the (R,R) configuration, as observed in structurally similar aminophenols .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., chemical shifts for the cyclopentyl and phenolic groups) validate molecular connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures accurate molecular weight and fragmentation patterns .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC monitors purity, with silica-gel column chromatography for purification .

Q. How does the compound’s stereochemistry influence its physicochemical properties?

  • Methodological Answer : The (1R,2R) configuration impacts solubility and hydrogen-bonding capacity. Intramolecular O-H⋯N interactions (observed in analogs ) reduce conformational flexibility, affecting crystallinity and stability. Comparative studies using enantiomeric pairs (e.g., (R,R) vs. (S,S)) are recommended to isolate stereochemical effects.

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing diastereomer formation?

  • Methodological Answer :

  • Stepwise Condensation : Use methanol as a solvent for initial condensation to reduce steric hindrance .
  • Low-Temperature Reduction : Conduct NaBH₄ reductions at 273 K to suppress side reactions .
  • Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Boc) to enhance stereoselectivity during amine-phenol coupling .

Q. How should researchers resolve contradictions in NMR or crystallographic data for this compound?

  • Methodological Answer :

  • Dynamic NMR Studies : Assess temperature-dependent shifts to identify conformational exchange .
  • Computational Validation : Compare experimental NMR/crystallographic data with density functional theory (DFT)-predicted structures .
  • Multi-Technique Cross-Validation : Use X-ray diffraction (for absolute configuration) alongside HRMS and IR spectroscopy .

Q. What computational models are suitable for predicting the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks and solvation effects using software like GROMACS .
  • Docking Studies : Predict binding affinity to biological targets (e.g., serotonin receptors) using AutoDock Vina, leveraging structural analogs .
  • QSPR Models : Relate substituent effects (e.g., methyl or hydroxyl groups) to solubility or logP values .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer :

  • Abiotic Degradation : Assess hydrolysis/photolysis rates under varying pH and UV conditions .
  • Biotic Transformation : Use microbial consortia from soil/water samples to track metabolic pathways via LC-MS .
  • Partitioning Studies : Measure octanol-water coefficients (Kₒw) to predict bioaccumulation potential .

Q. What in vitro assays are appropriate for evaluating its pharmacological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against aminergic receptors (e.g., 5-HT2C) using radioligand displacement, referencing structurally related compounds .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish safe concentration ranges .
  • Enzyme Inhibition Studies : Test interactions with cytochrome P450 isoforms to assess metabolic stability .

Methodological Notes

  • Stereochemical Purity : Always validate enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Data Reproducibility : Replicate synthesis and characterization steps ≥3 times, documenting solvent batches and temperature gradients .
  • Safety Protocols : Follow RIFM guidelines for handling aminophenols, including PPE and waste disposal .

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